cis-Bicyclo[3.3.0]octane-3,7-dione

Catalog No.
S1535235
CAS No.
74513-16-9
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bicyclo[3.3.0]octane-3,7-dione

CAS Number

74513-16-9

Product Name

cis-Bicyclo[3.3.0]octane-3,7-dione

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N

SMILES

C1C2CC(=O)CC2CC1=O

Canonical SMILES

C1C2CC(=O)CC2CC1=O

Research on cis-Tetrahydropentalene-2,5(1H,3H)-dione (CTHD) is currently limited. While it exists in various scientific databases like PubChem , there is a scarcity of information regarding its specific applications in scientific research.

Potential areas of investigation

Given its structure containing a five-membered ring with two ketone functional groups, CTHD might hold potential for research in various areas, such as:

  • Organic synthesis: As a building block for the synthesis of more complex molecules with interesting properties.
  • Material science: As a component in the development of novel materials with specific functionalities.
  • Medicinal chemistry: Exploring its potential biological activity and interactions with biological targets.

Further research needed

More research is necessary to fully understand the potential of CTHD in scientific research. This would involve studies on its:

  • Synthesis: Developing efficient and scalable methods for its production.
  • Characterization: Determining its physical and chemical properties in detail.
  • Reactivity: Investigating its potential for further reactions and transformations.
  • Biological activity: Exploring its interactions with biological systems and potential applications in medicinal chemistry.

Cis-Bicyclo[3.3.0]octane-3,7-dione is a bicyclic diketone characterized by its unique structural framework, which includes two carbonyl groups at the 3 and 7 positions of the bicyclo[3.3.0]octane skeleton. This compound belongs to a class of cyclic compounds that exhibit interesting chemical properties due to their strained ring systems and functional groups, particularly an epoxy and a ketone . The compound's molecular formula is C₈H₈O₂, and it has a distinctive C2v symmetry, contributing to its reactivity and potential applications in organic synthesis .

Due to its functional groups:

  • Oxidation Reactions: The compound can undergo oxidation using meta-chloroperbenzoic acid (MCPBA), leading to the formation of epoxides or other oxidized products through Baeyer-Villiger oxidation methods .
  • Desymmetrization: Selective reactions such as the Schmidt reaction can modify the compound's symmetry, resulting in derivatives with enhanced functional diversity .
  • Allylation: The compound has been subjected to allylation reactions using allyltributyltin under radical conditions, yielding mono- and diallylated derivatives .

Several synthetic routes have been developed for cis-bicyclo[3.3.0]octane-3,7-dione:

  • Direct Synthesis: Initial methods involve the direct synthesis from simpler bicyclic precursors through controlled oxidation processes.
  • Fragmentation Methodology: More complex synthesis routes utilize fragmentation techniques to generate various derivatives, which can then be transformed into cis-bicyclo[3.3.0]octane-3,7-dione .
  • Substitution Reactions: The synthesis of 1-substituted derivatives has been explored as potential precursors for more complex organic frameworks like polyquinanes .

Cis-Bicyclo[3.3.0]octane-3,7-dione serves as an important intermediate in organic synthesis, particularly in the development of complex natural products and pharmaceuticals. Its unique structure allows it to act as a building block for various chemical transformations that can lead to biologically active compounds.

Cis-Bicyclo[3.3.0]octane-3,7-dione shares structural similarities with several other bicyclic diketones and related compounds:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.2.0]heptane-2,6-dioneDiketone with a different ring structureLess strain compared to cis-bicyclo[3.3.0]octane
Bicyclo[4.2.0]octane-2,6-dioneLarger bicyclic systemIncreased flexibility due to larger ring size
Bicyclo[5.2.0]decane-1,6-dioneMore extensive bicyclic frameworkPotential for more diverse reactivity

Cis-Bicyclo[3.3.0]octane-3,7-dione is unique due to its specific ring strain and functional groups that allow for distinctive chemical behavior not observed in other similar compounds.

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

74513-16-9
51716-63-3

Dates

Modify: 2023-08-15

Explore Compound Types